molecular formula C13H18N2O B3258498 N-(3-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine CAS No. 305341-58-6

N-(3-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

Cat. No. B3258498
CAS RN: 305341-58-6
M. Wt: 218.29 g/mol
InChI Key: ASLXWGDYFXXKLG-UHFFFAOYSA-N
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Description

The compound “N-(3-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine” is a complex organic molecule. It contains a methoxyphenyl group (a phenyl ring with a methoxy substituent), a tetrahydro-2H-azepin ring (a seven-membered ring containing nitrogen), and an amine group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or ring-closure reactions . The exact method would depend on the starting materials and the specific conditions required.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The amine group might participate in acid-base reactions, while the aromatic ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents .

Scientific Research Applications

Reaction and Synthesis Studies

  • Synthesis Approaches : Research on N-(3-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine includes studies on synthesis methods. Nedolya et al. (2011) demonstrated the reaction of 2-aza-1,3,5-trienes with superbases, resulting in various compounds including 2-ethylidene-6-methoxy-7-(methylsulfanyl)-3,4,5,6-tetrahydro-2H-azepine (Nedolya et al., 2011). Similarly, Purvis et al. (1984) studied the photolyses of aryl azides, leading to the formation of 3H-azepines, including 7-methoxy-2-phenylsulphinyl-3H-azepine (Purvis et al., 1984).

  • Structural Characterization and Reaction Mechanisms : Carey et al. (2002) explored the synthesis of highly hindered oxepins and an azepine from bis-trityl carbenium ions, providing insights into the structure and reaction mechanisms of these compounds (Carey et al., 2002).

Chemical Reactions and Derivatives

  • Formation of Azepines : The work of Bonacorso et al. (1995) involved the synthesis of azepino[4,5‐b]quinoxalines and pyridopyrazino[2,3‐d]azepines, showcasing the versatility of these compounds in chemical synthesis (Bonacorso et al., 1995).

  • Nucleophilic Reactions : Masaki et al. (1973) investigated the reaction of 3,4,5,6-tetrahydro-2H-azepin-7-ol hydrogen sulfate with nucleophiles, highlighting the specific reactions and products of tetrahydroazepin-7-ol derivatives (Masaki et al., 1973).

Applications in Drug Development and Antimicrobial Studies

  • Antimicrobial Activity : Demchenko et al. (2020) synthesized 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides and found some derivatives to exhibit antimicrobial activity against various pathogens (Demchenko et al., 2020).

Diverse Chemical Studies

  • Tetrahydro-1-Benzazepines : Aeyad et al. (2018) worked on the preparation of substituted tetrahydro-1-benzazepines, a closely related chemical structure, providing insights into the synthesis and potential applications of such compounds (Aeyad et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, it might interact with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety data sheets should be consulted before handling this compound .

Future Directions

Future research on this compound might focus on exploring its potential uses, such as in medicine or materials science. Additionally, research might be conducted to optimize its synthesis and to better understand its reactivity .

properties

IUPAC Name

N-(3-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-16-12-7-5-6-11(10-12)15-13-8-3-2-4-9-14-13/h5-7,10H,2-4,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLXWGDYFXXKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673859
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

CAS RN

305341-58-6
Record name N-(3-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

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